Structural Differentiation: Dual Functionalization of the Isoxazole‑5‑Carboxamide Scaffold
The target compound combines a 3‑benzyloxy substituent and a 4‑methoxyphenethyl carboxamide side chain—a substitution pattern that is distinct from the majority of exemplified compounds in the Epizyme SMYD inhibitor patent, where the 3‑position is typically occupied by aryl or heteroaryl groups directly attached, and from the Organon TRPV1 antagonists, which favor a 3‑(trifluoromethyl)phenyl or 3‑(cyanophenyl) motif [1][2]. This dual functionalization introduces both a hydrogen‑bond acceptor (benzyloxy oxygen) and a flexible lipophilic tail (4‑methoxyphenethyl), potentially enabling interactions with hydrophobic pockets not accessible to simpler analogs.
| Evidence Dimension | Substituent pattern at isoxazole 3‑ and 5‑positions |
|---|---|
| Target Compound Data | 3‑benzyloxy; 5‑(N‑(4‑methoxyphenethyl)carboxamide) |
| Comparator Or Baseline | Epizyme patent examples: 3‑(4‑chlorophenyl), 3‑(4‑cyanophenyl), 3‑(thiophen‑2‑yl); Organon patent examples: 3‑(3‑(trifluoromethyl)phenyl), 3‑(3‑cyanophenyl) [1][2] |
| Quantified Difference | Unique substitution combination not described in patent SAR tables; no quantitative activity data available for direct comparison. |
| Conditions | Patent Markush structures and exemplified compound lists. |
Why This Matters
For procurement aimed at exploring novel SAR space, this compound offers a substitution pattern not covered by publicly disclosed lead series, potentially filling an IP‑white‑space gap.
- [1] Epizyme, Inc. Isoxazole Carboxamide Compounds. U.S. Patent Application Publication No. US 2020/0148650 A1, May 14, 2020. View Source
- [2] N.V. Organon. Isoxazole‑5‑Carboxamide Derivatives. International Patent Application WO 2010/015652 A1, February 11, 2010. View Source
